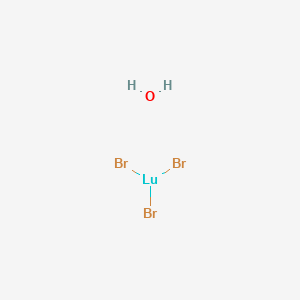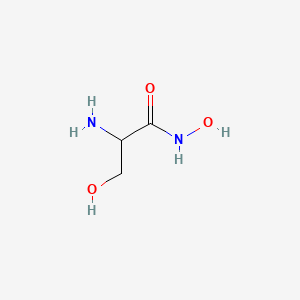
Sulfochlorophenol S sodium calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C22H14Cl2N4O16S4 , and its molecular weight is 789.53 g/mol .
- The compound features two hydroxy groups, four sulfonic acid groups, and two azo (N=N) linkages.
- It is a complex that contains sodium and calcium ions.
Sulfochlorophenol S: is typically synthesized in highly acidic solutions.
Applications: Sulfochlorophenol S is employed to determine trace levels of copper (Cu(II)) and iron in natural waters.
Preparation Methods
Synthetic Routes: The synthesis of Sulfochlorophenol S involves complex reactions, usually carried out in highly acidic conditions.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis is common.
Chemical Reactions Analysis
Reactivity: Sulfochlorophenol S can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions but often involve modified naphthalene derivatives.
Scientific Research Applications
Chemistry: Sulfochlorophenol S serves as a complexing agent for metal ions in analytical chemistry.
Biology: Its applications in biological research are limited, but it may find use in studying metal-ion interactions.
Medicine: No direct medical applications are reported, but its metal-complexing properties could be relevant in drug development.
Industry: Used in water quality analysis to detect trace metals.
Mechanism of Action
- The exact mechanism by which Sulfochlorophenol S exerts its effects remains largely unexplored.
- It likely involves metal coordination, chelation, or binding to specific receptors.
Comparison with Similar Compounds
Uniqueness: Sulfochlorophenol S stands out due to its specific combination of functional groups (sulfonic acids, azo linkages) and metal-complexing ability.
Similar Compounds: While no direct analogs exist, related compounds include other azo dyes and metal-complexing ligands.
Properties
Molecular Formula |
C22H10Cl2N4Na4O16S4 |
|---|---|
Molecular Weight |
877.5 g/mol |
IUPAC Name |
tetrasodium;3,6-bis[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
InChI Key |
NCDAELHWVFKWLY-UHFFFAOYSA-J |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



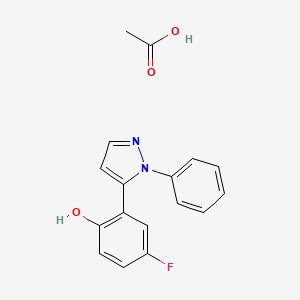
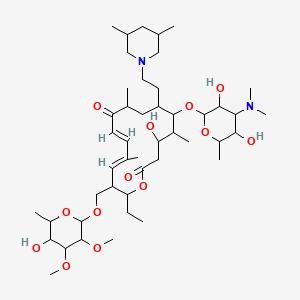
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

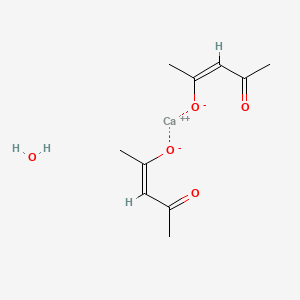

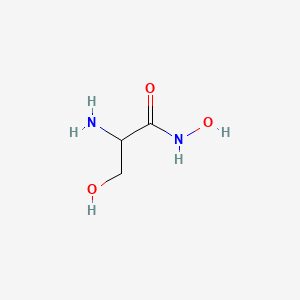
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)


